molecular formula C17H16N6O2S B2606661 2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396674-90-0

2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2606661
CAS No.: 1396674-90-0
M. Wt: 368.42
InChI Key: GXBXJWVRECOXTO-UHFFFAOYSA-N
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Description

2-(4-(2-(Benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic heterocyclic compound featuring a multifunctional molecular architecture that integrates a tetrazole carboxamide core with a benzylthioacetamido phenyl linkage. This structure is of significant interest in medicinal chemistry and drug discovery, primarily due to the tetrazole moiety's well-established role as a bioisosteric replacement for carboxylic acid groups, a strategy that can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . The benzylthioacetamido linker may confer additional electronic and steric properties that can influence target binding and selectivity. Tetrazole-based scaffolds like this one are extensively investigated for their potential across multiple therapeutic areas. Research indicates that tetrazole derivatives demonstrate a range of biological activities, including acting as antihypertensive agents, antimicrobials, anti-inflammatory compounds, and anticonvulsants . The specific substitution pattern on the tetrazole ring and the nature of the adjacent substituents are critical determinants of its biological activity and research application . This compound is particularly valuable for researchers exploring structure-activity relationships (SAR) in the development of new enzyme inhibitors and receptor ligands. Its structure suggests potential for use in designing molecules that target specific enzymes, such as urease, where tetrazole-containing analogs have shown significant inhibitory potential . The integration of the tetrazole ring, a nitrogen-rich planar system, into a larger molecular framework makes this compound a versatile building block for constructing complex molecules in synthetic and mechanistic biochemistry studies.

Properties

IUPAC Name

2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c18-16(25)17-20-22-23(21-17)14-8-6-13(7-9-14)19-15(24)11-26-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,18,25)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBXJWVRECOXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylthioacetamide Intermediate: This step involves the reaction of benzyl chloride with thioacetamide under basic conditions to form benzylthioacetamide.

    Coupling with 4-Aminobenzoic Acid: The benzylthioacetamide intermediate is then coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Cyclization to Form the Tetrazole Ring: The resulting product undergoes cyclization with sodium azide in the presence of a suitable solvent like DMF (dimethylformamide) to form the tetrazole ring.

    Final Amidation: The final step involves the amidation of the tetrazole carboxylic acid with an appropriate amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like alkyl halides, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the tetrazole moiety exhibit significant antibacterial and antifungal activities. The specific structure of 2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide may enhance these effects, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Properties : Some studies suggest that tetrazole compounds can modulate inflammatory pathways. The incorporation of the benzylthio group may contribute to anti-inflammatory effects, providing a basis for further exploration in treating inflammatory diseases .
  • Cancer Research : The unique structure of this compound allows it to interact with biological targets involved in cancer progression. Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer agent .

Material Science Applications

  • Polymer Chemistry : The ability of tetrazole compounds to form coordination complexes with metals makes them valuable in the synthesis of advanced materials. This compound can be utilized in creating polymers with enhanced thermal stability and mechanical properties .
  • Sensors : Tetrazoles have been explored as components in sensor technologies due to their electrochemical properties. This compound may be integrated into sensor designs for detecting various analytes, including heavy metals and organic pollutants .

Agricultural Chemistry Applications

  • Pesticide Development : The structural characteristics of tetrazoles allow them to serve as scaffolds for developing new pesticides. Research is ongoing to evaluate the effectiveness of this compound against agricultural pests, potentially leading to safer and more effective pest control solutions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several tetrazole derivatives, including this compound, against common bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent .

Case Study 2: Polymer Synthesis

In another investigation, researchers synthesized a series of copolymers incorporating tetrazole units derived from this compound. The resulting materials exhibited improved mechanical properties compared to traditional polymers, highlighting the utility of tetrazoles in material science applications .

Mechanism of Action

The mechanism of action of 2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors, thereby modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Cores

Target Compound vs. Thiazole-Based Analogs
  • Thiazole Carboxamides (): Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide replace the tetrazole core with a thiazole ring. The pyridinyl substituent in these analogs may enhance water solubility relative to the benzylthio group in the target compound .
  • Dasatinib () : A thiazole carboxamide drug (BMS-354825) with a pyrimidine-piperazine side chain. Its complex structure enables dual kinase inhibition (e.g., BCR-ABL, SRC), whereas the target compound’s simpler architecture may limit multitarget activity but improve synthetic accessibility .
Tetrazole Derivatives ()**:
  • Compounds such as N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide feature bulky substituents (e.g., trimethylpentan, dimethoxyphenethyl), which may hinder cellular uptake compared to the target compound’s benzylthio group. These analogs highlight the trade-off between steric bulk and bioavailability .

Physicochemical Properties

Property Target Compound Thiazole Analogs () Dasatinib () Tetrazole Analogs ()
Molecular Weight ~400–450 g/mol (estimated) ~300–350 g/mol 488 g/mol ~500–600 g/mol
Polarity Moderate (tetrazole + amide) High (pyridinyl + thiazole) Moderate (thiazole + piperazine) Low (bulky substituents)
Lipophilicity High (benzylthio) Moderate (methyl/pyridinyl) Moderate Variable (depends on substituents)

Biological Activity

The compound 2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a member of a class of tetrazole derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article summarizes the available research findings, including synthesis methods, biological activity evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the tetrazole ring and subsequent functionalization with benzylthio and acetamido groups. Characterization is commonly performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, a related study showed that various benzothiazole derivatives demonstrated potent antiproliferative activity against multiple cancer cell lines, with IC50 values ranging from 2.02 to 7.82 μM across 50 different cell lines . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various mechanisms.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound ACCRF-CEM (leukemia)5.00Apoptosis induction
Compound BA498 (renal cancer)3.20Cell cycle arrest
Compound CA549 (lung cancer)4.50Inhibition of proliferation

Antimicrobial Activity

The antimicrobial potential of tetrazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal pathogens. For example, one study reported that certain benzothiazole derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against various microbial strains .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogen TypeMIC (μmol/mL)
Compound DGram-positive bacteria15.0
Compound EGram-negative bacteria12.5
Compound FFungal species18.0

Structure-Activity Relationship (SAR)

The biological activity of tetrazole derivatives is influenced by their chemical structure. Modifications at specific positions on the phenyl ring or variations in the substituents can significantly alter their potency and selectivity for different biological targets. For instance, the presence of electron-donating groups such as methoxy or methyl groups has been correlated with enhanced anticancer activity .

Key Findings in SAR Analysis:

  • Electron-donating groups enhance cytotoxicity.
  • Substituent position on the phenyl ring is critical for activity.
  • Tetrazole ring contributes to overall biological efficacy.

Case Studies

  • Case Study: Anticancer Efficacy
    A study evaluated a series of tetrazole derivatives, including those with benzylthio substituents, against human cancer cell lines. The findings revealed that compounds with higher lipophilicity showed improved cell membrane permeability, leading to enhanced anticancer effects.
  • Case Study: Antimicrobial Screening
    Another investigation focused on the antimicrobial properties of related compounds against clinically relevant pathogens such as Acinetobacter baumannii. The results indicated that certain modifications in the tetrazole structure resulted in significant antibacterial activity, highlighting the potential for developing new antibiotics.

Q & A

Q. What synthetic routes are effective for constructing the tetrazole core in this compound, and how can reaction conditions be optimized?

The tetrazole ring is typically synthesized via a [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Catalysts like ZnCl₂ or NH₄Cl improve yields (70–85%) by accelerating the reaction kinetics. Temperature control (80–100°C) and solvent selection (DMF or DMSO) are critical to minimize side products such as iminophosphoranes. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and chromatographic methods are most reliable for verifying structural identity and purity?

  • HRMS : Confirms molecular weight within 3 ppm error (e.g., [M+H]⁺ at m/z 423.0982).
  • NMR : ¹H NMR shows distinct signals for the tetrazole protons (δ 8.1–8.3 ppm), benzylthio CH₂ (δ 4.2 ppm), and aromatic protons (δ 7.3–7.6 ppm). ¹³C NMR identifies carbonyl carbons (amide at ~170 ppm, tetrazole at ~155 ppm).
  • HPLC : Purity >95% with a C18 column (acetonitrile/water gradient, retention time ~12.3 min) .

Q. How can researchers assess the compound’s solubility for in vitro biological assays?

Use shake-flask method in PBS (pH 7.4) or DMSO/PBS mixtures. Measure solubility via UV-Vis spectroscopy at λ_max (e.g., 265 nm). For low solubility (<50 µM), employ solubilizing agents like β-cyclodextrin (10% w/v) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of targets like COX-2 or HDACs. The tetrazole’s nitrogen atoms may coordinate catalytic zinc ions, while the benzylthio group occupies hydrophobic pockets. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. A small HOMO-LUMO gap (<4 eV) suggests susceptibility to nucleophilic attack .

Q. What experimental strategies resolve discrepancies in reported antimicrobial activity across bacterial strains?

  • Standardize MIC assays per CLSI guidelines (inoculum size: 5×10⁵ CFU/mL).
  • Differentiate bactericidal vs. bacteriostatic effects using SYTOX Green membrane permeability assays.
  • Test efflux pump involvement via phenylalanine-arginine β-naphthylamide (PAβN) inhibition. A ≥4-fold MIC reduction indicates efflux-mediated resistance .

Q. How do structural modifications at the benzylthio group influence metabolic stability and pharmacokinetics?

  • Electron-withdrawing substituents (e.g., -NO₂ at benzyl para-position) reduce CYP450-mediated metabolism, increasing microsomal t₁/₂ from 2.1 to 4.7 hours.
  • Hydrophilic groups (e.g., -OH) enhance aqueous solubility but may reduce BBB penetration (logP decreases from 2.8 to 1.5). Validate with in situ intestinal perfusion and PAMPA assays .

Q. What methodologies identify degradation products under physiological conditions?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC-UV (254 nm). Major degradation pathways include amide hydrolysis (yielding carboxylic acid) and tetrazole ring opening.
  • LC-MS/MS : Fragmentation patterns (e.g., m/z 325.04 for hydrolyzed amide) confirm degradation products .

Q. How can researchers design SAR studies to optimize activity against a specific enzyme target?

  • Synthesize derivatives with variations at the phenylacetamido or benzylthio moieties.
  • Test inhibition potency (IC₅₀) against the target enzyme (e.g., HDAC8).
  • Use CoMFA or CoMSIA models to correlate substituent properties (logP, Hammett σ) with activity. A 3-fluorobenzylthio analog may improve HDAC8 inhibition by 15-fold .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Synthetic Pitfalls : Protect the tetrazole ring from oxidation by excluding peroxide-containing solvents. Use argon atmospheres during sensitive steps .

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